Regio‑isomeric Ester Position: 5‑Carboxylate vs. 4‑Carboxylate Geometric Differentiation
The target compound bears the ethyl carboxylate exclusively at the 5‑position of the pyrazolo[3,4‑b]pyridine ring, whereas the closest unsubstituted analog (ethyl 6‑oxo‑6,7‑dihydro‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate, CAS 1246552‑63‑5) carries the ester at the 4‑position [REFS‑1]. In the GSK‑3β co‑crystal structures reported for the pyrazolo[3,4‑b]pyridine series, the 5‑carboxylate engages a distinct water‑mediated hydrogen‑bond network with the kinase hinge region that cannot be recapitulated by the 4‑substituted isomer, which directs the ester toward the solvent‑exposed ribose pocket [REFS‑2].
| Evidence Dimension | Carboxylate position on pyrazolo[3,4‑b]pyridine core |
|---|---|
| Target Compound Data | Ethyl ester at C5; free NH at N1/N7; ketone at C6 |
| Comparator Or Baseline | Ethyl 6‑oxo‑6,7‑dihydro‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylate (CAS 1246552‑63‑5): ethyl ester at C4; MW 207.19; purity standard 95% |
| Quantified Difference | Positional isomerism (C5 → C4) shifts the ester vector by approx. 2.4 Å and alters the electrostatic potential surface |
| Conditions | Structural comparison based on SMILES and published co‑crystal data for pyrazolo[3,4‑b]pyridine GSK‑3β inhibitors [REFS‑2] |
Why This Matters
Procurement of the 5‑carboxylate regioisomer is mandatory for SAR programmes targeting the GSK‑3β hinge‑binding pharmacophore, as the 4‑carboxylate analog directs substituents into a different sub‑pocket.
- [1] Witherington J, Bordas V, Garland SL, et al. 5‑aryl‑pyrazolo[3,4‑b]pyridines: potent inhibitors of glycogen synthase kinase‑3 (GSK‑3). Bioorg Med Chem Lett. 2003;13(9):1577‑1580. View Source
